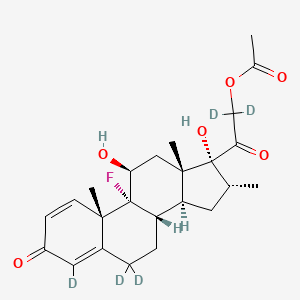

21-O-Acetyl Dexamethasone-d5

Description

Role of Deuterated Steroids in Mechanistic and Analytical Studies

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, plays a particularly important role in steroid research. symeres.com Replacing hydrogen with deuterium in a steroid molecule creates a deuterated steroid, a powerful tool for both mechanistic and analytical investigations. arkat-usa.org

In mechanistic studies, the heavier mass of deuterium can influence the rate of chemical reactions involving the breaking of a carbon-hydrogen bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides valuable insights into reaction mechanisms. symeres.comansto.gov.au By observing how deuteration affects an enzymatic reaction, researchers can determine whether a specific C-H bond cleavage is a rate-limiting step. ansto.gov.au

In analytical sciences, deuterated steroids are considered the gold standard for quantitative analysis using mass spectrometry. diagnosticsworldnews.com They are routinely used as internal standards in assays to precisely measure the concentration of their non-labeled counterparts in complex biological matrices like plasma, urine, or tissue. arkat-usa.orgconicet.gov.ar Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. conicet.gov.ar This allows it to correct for any loss of the analyte during sample preparation and for variations in instrument response, leading to highly accurate and precise measurements. conicet.gov.ar This is particularly crucial for identifying and quantifying steroid metabolites in complex samples. thermofisher.com

Overview of 21-O-Acetyl Dexamethasone-d5 within the Landscape of Research Standards

This compound is a deuterated analog of 21-O-Acetyl Dexamethasone (B1670325), which is a derivative of the potent synthetic glucocorticoid, Dexamethasone. cymitquimica.comnih.gov The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. cymitquimica.commedchemexpress.com

This compound serves primarily as a high-purity analytical standard. Its most common application is as an internal standard for the quantitative analysis of dexamethasone or its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The five-dalton mass difference between the labeled standard and the unlabeled analyte allows the mass spectrometer to detect and quantify both compounds simultaneously and accurately. nih.gov It is also described as an isotope-labeled intermediate used in the synthesis of other labeled forms of Dexamethasone, such as Dexamethasone-d5. cymitquimica.comusbio.netlabmix24.com

Historical Context and Evolution of Deuterium Labeling Applications in Steroid Analytical Sciences

Interest in using hydrogen isotopes for biochemical experiments dates back to the 1930s. arkat-usa.org Initially, the radioactive isotope tritium (B154650) (³H) was the dominant choice for tracking biological processes. arkat-usa.org However, the landscape of analytical science was revolutionized by the advent of mass spectrometry and its coupling with gas chromatography (GC-MS) in the 1960s. arkat-usa.orguniroma1.it This technological leap made stable isotopes like deuterium more practical and desirable than radioactive ones. arkat-usa.org

The 1960s saw the first applications of GC-MS for identifying steroids from biological sources. uniroma1.it Throughout the following decades, the methods evolved. The development of selected-ion-monitoring (SIM), also known as mass fragmentography, enhanced the sensitivity and specificity of steroid analysis. uniroma1.it The introduction of Fast Atom Bombardment (FAB) mass spectrometry in the 1980s allowed for the analysis of conjugated steroids, which was a limitation of GC-MS. uniroma1.it

The modern era is dominated by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS). uniroma1.it This technique is suitable for both free and conjugated steroids and offers superior sensitivity and specificity. uniroma1.it The use of deuterated steroids as internal standards became a cornerstone of these advanced methods, providing the accuracy and precision required for clinical diagnostics, sports doping control, and pharmacokinetic research. conicet.gov.arthermofisher.comuniroma1.it

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H31FO6 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

[1,1-dideuterio-2-oxo-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1/i5D2,10D,12D2 |

InChI Key |

AKUJBENLRBOFTD-DNSVMMNRSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])OC(=O)C)O)C)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |

Origin of Product |

United States |

Theoretical Framework of Deuterium Isotopic Incorporation

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Quantitative Research

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate method for quantifying analytes in complex matrices. The fundamental principle of SIDMS lies in the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov In the context of 21-O-Acetyl Dexamethasone-d5, this deuterated compound serves as the ideal internal standard for the quantification of its non-labeled counterpart, 21-O-Acetyl Dexamethasone (B1670325).

The process involves adding a known amount of the isotopically labeled standard (e.g., this compound) to the sample containing the analyte of interest (21-O-Acetyl Dexamethasone). sigmaaldrich.com The labeled and unlabeled compounds are assumed to have nearly identical physicochemical properties, leading to similar behavior during sample preparation, extraction, and chromatographic separation. acanthusresearch.com This co-elution is crucial as it ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. researchgate.net

Mass spectrometry is then used to measure the ratio of the signal intensity of the analyte to that of the isotopically labeled internal standard. sciex.com Since the amount of the added internal standard is known, this ratio allows for the precise calculation of the concentration of the native analyte in the original sample. sigmaaldrich.com The key advantage of SIDMS is its ability to compensate for variations in sample recovery and matrix effects, which are common challenges in quantitative analysis, particularly in biological fluids. nih.govoup.com The use of a stable isotope-labeled internal standard like this compound significantly improves the precision, accuracy, and reliability of quantitative measurements. nih.govsigmaaldrich.com

| Feature of SIDMS | Benefit in Quantitative Research |

| Use of isotopically labeled internal standard | High accuracy and precision nih.govjcrpe.org |

| Similar physicochemical properties | Compensates for sample loss and matrix effects acanthusresearch.comoup.com |

| Mass-based detection | High specificity and sensitivity sigmaaldrich.comsciex.com |

Structural Elucidation Challenges and Advanced Spectroscopic Approaches for this compound

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the molecular weight and confirming the degree of deuteration. rsc.org By comparing the mass-to-charge ratio (m/z) of the labeled compound to its unlabeled analog, the number of incorporated deuterium (B1214612) atoms can be confirmed. sciex.com Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting product ions. sciex.com However, MS alone may not be sufficient to pinpoint the exact location of the deuterium atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the specific sites of deuteration. rsc.orgrsc.org

¹H NMR (Proton NMR): The absence or significant reduction of signals at specific chemical shifts in the ¹H NMR spectrum, when compared to the spectrum of the unlabeled compound, directly indicates the positions where hydrogen has been replaced by deuterium. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the labeling sites.

¹³C NMR (Carbon-13 NMR): Deuterium substitution can cause small upfield shifts (to the right) in the signals of adjacent carbon atoms, known as deuterium-induced isotope shifts. nih.gov This can be used to infer the locations of deuteration.

The combination of MS and NMR techniques provides a comprehensive and robust approach to the structural elucidation of this compound, ensuring its structural integrity and correct isotopic labeling. rsc.org

| Spectroscopic Technique | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate molecular weight and confirmation of the number of deuterium atoms. rsc.org |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation patterns to aid in localization of labels. sciex.com |

| ¹H NMR | Identification of sites of deuteration by signal disappearance. nih.gov |

| ²H NMR | Direct detection of deuterium nuclei, confirming labeling positions. |

| ¹³C NMR | Observation of deuterium-induced isotope shifts to infer labeling sites. nih.gov |

Computational Modeling of Isotopic Distribution and Purity Assessment for Labeled Steroids

Computational modeling plays an increasingly important role in the analysis of isotopically labeled compounds, including this compound. These methods are particularly valuable for predicting and verifying isotopic distribution and assessing the isotopic purity of the synthesized standard.

Isotopic Distribution Modeling: The natural abundance of isotopes (e.g., ¹³C, ¹⁸O) means that even a "pure" unlabeled compound exists as a distribution of isotopologues. Computational algorithms can calculate the theoretical isotopic distribution of both the unlabeled analyte and its deuterated analog based on their elemental formulas and the natural abundances of their constituent isotopes. uhasselt.be This theoretical distribution can then be compared to the experimentally observed mass spectrum to verify the identity and isotopic enrichment of the compound. nih.gov

Purity Assessment: A crucial aspect of using a deuterated internal standard is its isotopic purity—the percentage of the compound that is correctly labeled with the desired number of deuterium atoms. rsc.org The presence of unlabeled or partially labeled species can interfere with the quantification of the analyte. asme.org Computational models can help to deconvolute complex mass spectra and quantify the relative abundance of each isotopologue (e.g., d0, d1, d2, d3, d4, d5). nih.gov This allows for a precise determination of the isotopic purity of the this compound standard, ensuring its quality and the accuracy of the SIDMS method. For instance, a synthesis might yield a product with varying degrees of deuteration, and computational analysis of the mass spectrum can quantify the percentage of each. nih.gov

| Computational Approach | Application in Labeled Steroid Analysis |

| Isotopic Distribution Calculation | Predicts the theoretical mass spectrum based on elemental composition and isotope abundances for verification. uhasselt.be |

| Isotopic Purity Calculation | Quantifies the percentage of the desired deuterated species (e.g., d5) versus other isotopologues in the synthesized standard. rsc.org |

| Modeling of Isotope Effects | Can be used to understand and predict chromatographic separation and kinetic isotope effects. oup.com |

Synthetic Methodologies and Derivatization Strategies for 21 O Acetyl Dexamethasone D5

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation at the C-21 Position of Dexamethasone (B1670325)

The synthesis of 21-O-Acetyl Dexamethasone-d5 requires a multi-step, regioselective approach to ensure the precise placement of deuterium atoms. A logical pathway involves the sequential deuteration of the C-21 position of Dexamethasone, followed by the introduction of a deuterated acetyl group.

The introduction of the d3-acetyl group is the most straightforward step in the synthesis. This is achieved through the esterification of the 21-hydroxyl group of a Dexamethasone precursor. The standard laboratory and industrial method for this transformation is reaction with acetic anhydride (B1165640). google.com To incorporate three deuterium atoms into the acetyl group, commercially available acetic anhydride-d6 ((CD₃CO)₂O) is used as the acetylating agent. cdnsciencepub.com

The reaction typically involves treating Dexamethasone (or a C-21 deuterated precursor) with acetic anhydride-d6 in a suitable solvent system. While pyridine (B92270) has been traditionally used, other systems, such as tetrahydrofuran (B95107) and acetone (B3395972) with a catalyst like an alkali salt acetate (B1210297), can also be employed. google.com The primary 21-hydroxyl group of Dexamethasone is significantly more reactive than the tertiary 17α-hydroxyl and the hindered 11β-hydroxyl groups, allowing for a highly regioselective acetylation at the desired position under controlled conditions. nih.gov

Reaction Scheme: Dexamethasone-21,21-d₂ + (CD₃CO)₂O → 21-O-(Acetyl-d₃) Dexamethasone-21,21-d₂

Achieving regioselective deuteration at the C-21 position without affecting other potentially exchangeable protons on the steroid scaffold is more complex. Direct H/D exchange methods are often not suitable as they can lead to a mixture of products with deuterium incorporated at various positions. A more controlled, synthetic approach is required.

A plausible and effective strategy involves a two-step oxidation-reduction sequence starting from Dexamethasone:

Oxidation: The primary alcohol at C-21 of Dexamethasone is selectively oxidized to a C-21 aldehyde (21-oxo-Dexamethasone). This can be accomplished using mild and selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol.

Reduction: The resulting aldehyde is then reduced back to the primary alcohol using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is a common and effective reagent for this transformation. The use of NaBD₄ ensures the specific introduction of two deuterium atoms onto the C-21 carbon, yielding Dexamethasone-21,21-d₂.

This two-step process ensures that deuteration occurs exclusively at the C-21 position. The final product, this compound, is then obtained by acetylating the Dexamethasone-21,21-d₂ intermediate with acetic anhydride-d6 as described previously.

Throughout the synthesis, maintaining high isotopic purity is paramount. This requires the use of highly enriched deuterated reagents (e.g., NaBD₄ and acetic anhydride-d6 with >99% deuterium enrichment) and reaction conditions that minimize any H/D back-exchange. The final isotopic purity of the compound is a critical quality attribute, which is rigorously assessed using the characterization techniques outlined below.

Characterization Techniques for Confirming Isotopic Enrichment and Structural Integrity of this compound

Following synthesis, comprehensive analytical characterization is essential to confirm the correct chemical structure, verify the precise location of the deuterium labels, and determine the isotopic enrichment of the final product. rsc.org High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose. acs.org

HRMS is the definitive technique for determining the isotopic enrichment and distribution in a labeled compound. researchgate.net By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can resolve the signals corresponding to the unlabeled compound (d₀) and all its deuterated isotopologues (d₁, d₂, d₃, d₄, d₅).

The analysis provides a mass distribution profile, where the relative intensity of each isotopologue's peak is measured. From this data, the isotopic purity can be calculated. For a high-quality standard, the peak corresponding to the d₅ species should be the most abundant by a significant margin. The presence of lower-mass isotopologues (d₀-d₄) indicates incomplete deuteration during the synthesis.

| Isotopologue | Description | Expected Relative Abundance |

| d₅ | Target molecule (C₂₄H₂₆D₅FO₆) | >98% |

| d₄ | Molecule with one missing deuterium | <2% |

| d₃ | Molecule with two missing deuteriums | <1% |

| d₂ | Molecule with three missing deuteriums | Trace |

| d₁ | Molecule with four missing deuteriums | Trace |

| d₀ | Unlabeled Dexamethasone Acetate | Trace |

This interactive table illustrates a typical target specification for the isotopic distribution of this compound as determined by HRMS. The exact distribution may vary between synthetic batches.

While HRMS confirms the mass and isotopic distribution, NMR spectroscopy is used to verify the exact location of the deuterium atoms, confirming the structural integrity and regioselectivity of the synthesis. rsc.org

Proton (¹H) NMR: In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. Specifically, the singlet corresponding to the three protons of the acetyl methyl group and the two diastereotopic protons at the C-21 position would disappear. studymind.co.uklibretexts.org This provides strong evidence of successful deuteration at the intended sites.

Deuterium (²H) NMR: For unambiguous confirmation, ²H NMR spectroscopy is the ideal technique. wikipedia.org A ²H NMR spectrum directly detects the deuterium nuclei. For this compound, the spectrum would be expected to show two distinct signals:

A signal corresponding to the three deuterium atoms of the acetyl-d₃ group.

A signal (or signals) corresponding to the two deuterium atoms at the C-21 position.

The chemical shifts of these signals in the ²H NMR spectrum would align with the chemical shifts of the corresponding protons in the ¹H NMR spectrum of the unlabeled compound, providing definitive proof of the deuterium locations. magritek.com

Industrial and Laboratory-Scale Production of this compound for Research Applications

This compound is primarily produced for use as an internal standard in quantitative analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.compubcompare.ai Its production can be categorized into two scales: laboratory-scale for specific research needs and industrial-scale for commercial distribution.

Laboratory-Scale Synthesis: On a laboratory scale (milligram to low-gram quantities), the synthesis is often tailored for a specific research project, such as a pharmacokinetic or metabolism study. symeres.com The focus is on achieving a high-purity product, with cost of reagents being a secondary, though still important, consideration. The synthetic route described above (oxidation, reduction-d₂, acetylation-d₃) is well-suited for this scale. Purification is typically achieved through chromatographic methods like flash column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high chemical and isotopic purity.

Industrial-Scale Production: Commercial suppliers of stable isotope-labeled standards produce this compound on a larger scale (multi-gram to kilogram). The primary considerations for industrial production include:

Scalability and Robustness: The chosen synthetic route must be robust, reproducible, and scalable to ensure consistent product quality between batches.

Quality Control: Rigorous quality control is implemented at each step. The final product is accompanied by a Certificate of Analysis detailing its chemical purity (typically by HPLC), isotopic enrichment (by HRMS), and structural confirmation (by NMR).

The demand for high-quality deuterated standards like this compound is driven by the need for accuracy and precision in clinical and non-clinical drug development, therapeutic drug monitoring, and anti-doping analyses. nih.gov

Precursor Compounds and Intermediate Derivatization in this compound Synthesis

The synthesis of this compound fundamentally begins with precursors used in the synthesis of dexamethasone itself. A common starting material for dexamethasone synthesis is 3α-acetoxy-16-pregnen-11,20-dione. This precursor undergoes a series of reactions to build the characteristic features of the dexamethasone molecule.

A crucial intermediate in the synthesis of dexamethasone is 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione. This compound already possesses the acetyl group at the C21 position and the methyl group at C16, both of which are characteristic of dexamethasone.

The introduction of the five deuterium atoms to create the "d5" variant is a critical step. While the exact stage of deuteration can vary, it is typically achieved through hydrogen-deuterium exchange reactions on a suitable precursor or intermediate. Such reactions often employ a deuterium source, such as deuterium oxide (D₂O), in the presence of a base or an acid catalyst. Another method involves reductive deuteration using reagents like sodium borodeuteride (NaBD₄).

One plausible synthetic strategy involves the preparation of Dexamethasone-d5 as a key intermediate, which is then subjected to acetylation. The deuteration of a precursor to dexamethasone would likely be performed under conditions that favor the exchange of specific hydrogen atoms for deuterium.

Following the successful synthesis of the deuterated dexamethasone core, the final derivatization step is the acetylation of the hydroxyl group at the C21 position. This is a well-established reaction in steroid chemistry. The reaction of Dexamethasone-d5 with acetic anhydride, often in the presence of a catalyst, yields the final product, this compound. A patent describes a method for the 21-acetylation of C21 steroids like dexamethasone using acetic anhydride in a mixed solvent system with an alkali salt acetate as a catalyst.

The following table outlines the key precursor and intermediate compounds involved in the likely synthetic pathway to this compound.

| Compound Name | Role in Synthesis |

| 3α-acetoxy-16-pregnen-11,20-dione | Initial precursor for the construction of the core dexamethasone steroid structure. |

| Dexamethasone-d5 | The key deuterated intermediate that undergoes final derivatization. |

| Acetic Anhydride | The acetylating agent used in the final step to introduce the acetyl group at the C21 position. |

| This compound 9,11-Epoxide | A potential intermediate in the synthesis, suggesting a pathway involving epoxidation of the steroid nucleus. |

It is important to note that this compound is recognized as an isotope-labeled intermediate in the synthesis of Dexamethasone. This indicates its utility in research and development, likely as an internal standard for analytical purposes. The precise sequencing of the fluorination at C9, the introduction of the 1,4-diene system, and the deuteration steps are critical for an efficient and high-yield synthesis.

Advanced Analytical Methodologies Utilizing 21 O Acetyl Dexamethasone D5 As a Research Standard

Multi-Analyte Profiling and Steroidomics Research Supported by Deuterated Standards

The simultaneous quantification of multiple steroids in a single analytical run, known as multi-analyte profiling or steroidomics, is essential for understanding the complex interplay of hormones in health and disease. sigmaaldrich.com This comprehensive approach provides a snapshot of the steroidogenic pathways, offering crucial insights for diagnosing and monitoring endocrine disorders such as congenital adrenal hyperplasia, Addison's disease, and various cancers. sigmaaldrich.comnih.gov The accuracy and reliability of these sophisticated analyses, predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), hinge on the use of stable isotope-labeled internal standards. sigmaaldrich.comresearchgate.net Among these, deuterated standards like 21-O-Acetyl Dexamethasone-d5 play a pivotal role.

Research has demonstrated the successful application of LC-MS/MS methods for the simultaneous measurement of a wide array of steroids. These methods provide the high sensitivity and specificity that is often lacking in traditional immunoassays, which can suffer from cross-reactivity with structurally similar steroids. sigmaaldrich.comnih.gov For instance, a high-throughput LC-MS/MS assay was developed for the quantification of ten different glucocorticoids and androgens from a small serum sample (85 μl). bioscientifica.comusbio.net This method employed deuterated internal standards for each analyte, including one for dexamethasone (B1670325), to ensure reliable results. bioscientifica.comusbio.net The performance of such methods underscores the benefits of using deuterated standards.

The table below summarizes the performance characteristics of a multi-steroid LC-MS/MS assay that utilizes deuterated internal standards, demonstrating the high precision and accuracy achievable.

| Analyte | Precision (% RSD) | Accuracy (%) | Extraction Recovery (%) |

|---|---|---|---|

| Cortisol | 4.5 - 10.1 | 95 - 108 | 60 - 84 |

| Cortisone | 4.5 - 10.1 | 95 - 108 | 60 - 84 |

| Prednisolone | 4.5 - 10.1 | 95 - 108 | 60 - 84 |

| Prednisone | 4.5 - 10.1 | 95 - 108 | 60 - 84 |

| 11-Deoxycortisol | 4.5 - 10.1 | 95 - 108 | 60 - 84 |

| Dexamethasone | 4.5 - 10.1 | 95 - 108 | 60 - 84 |

| Testosterone | 4.5 - 10.1 | 95 - 108 | 60 - 84 |

| Androstenedione | 4.5 - 10.1 | 95 - 108 | 60 - 84 |

| Progesterone | 4.5 - 10.1 | 95 - 108 | 60 - 84 |

RSD: Relative Standard Deviation

In another comprehensive study, an LC-MS/MS method was developed to quantify 15 adrenal steroids, including both mineralocorticoids and glucocorticoids. nih.gov This steroidomics approach also relied on deuterated internal standards to correct for analytical variability, achieving low quantification limits and good recovery. nih.gov The inter-day precision for the analytes in this more extensive panel ranged from 4.7% to 16.3%. nih.gov

The selection of the internal standard is critical. For the analysis of synthetic steroids like Dexamethasone 21-acetate, its deuterated analog, this compound, is the ideal choice. diva-portal.orgmedchemexpress.com The mass shift provided by the five deuterium (B1214612) atoms (d5) allows the mass spectrometer to distinguish between the analyte and the standard, while their chemical structures remain virtually identical, ensuring they co-elute during chromatography and experience the same ionization effects. sigmaaldrich.com The table below details the specific mass transitions used in an LC-MS/MS method to quantify Dexamethasone using its d5-labeled internal standard, illustrating the principle of mass differentiation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Dexamethasone | 393.08 | 355.13 |

| Dexamethasone-d5 | 398.15 | 360.14 |

m/z: mass-to-charge ratio

Role of 21 O Acetyl Dexamethasone D5 in Pre Clinical and Mechanistic Research Studies

Application in In Vitro Drug Metabolism Studies for Investigating Cytochrome P450 (CYP) and Other Enzyme Activities

The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of drugs and endogenous compounds. mdpi.commdpi.comnih.gov Understanding the interactions between new chemical entities and these enzymes is a critical component of drug development.

Elucidating Metabolic Pathways and Metabolite Identification Using Deuterated Analogs

The use of deuterated standards like 21-O-Acetyl Dexamethasone-d5 is instrumental in the precise identification and quantification of metabolites during in vitro metabolism studies. acs.orgeuropa.eu The known mass shift introduced by the deuterium (B1214612) atoms allows for the clear differentiation of the parent compound and its metabolites from endogenous molecules in complex biological matrices, a critical feature for mass spectrometry-based analysis. acs.org

Dexamethasone (B1670325) itself is known to be metabolized in the human liver primarily through 6-hydroxylation, a reaction mediated by the CYP3A4 enzyme, and through side-chain cleavage. mdpi.comresearchgate.net In vitro studies using human liver microsomes have shown that dexamethasone is extensively converted to 6-hydroxylated and side-chain cleaved metabolites. researchgate.net While 6α- and 6β-hydroxylation are attributed to CYP3A4, the side-chain cleavage is thought to be mediated by CYP17, leading to the formation of 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9αF-A). researchgate.net Interestingly, in human kidney fractions, the metabolic profile shifts, with side-chain cleavage to form 9αF-A being the predominant pathway. researchgate.net The use of a deuterated analog like this compound in such studies can aid in tracing these distinct metabolic fates with greater accuracy.

The kinetic isotope effect, where the C-D bond is stronger and thus more resistant to cleavage than a C-H bond, can also be leveraged. nih.gov By strategically placing deuterium atoms at sites of metabolism, researchers can investigate the rate-limiting steps of metabolic pathways. researchgate.net If metabolism is slowed at a deuterated position, it provides strong evidence for that site's involvement in the biotransformation process. This "metabolic shunting" can also help in identifying alternative metabolic pathways that might otherwise be minor. nih.gov

Investigating Enzyme Induction and Inhibition Mechanisms in Research Models

Dexamethasone is a known inducer of CYP3A4, a key enzyme responsible for the metabolism of approximately 50% of marketed drugs. mdpi.comnih.gov This induction is mediated through the activation of nuclear receptors, primarily the Pregnane X receptor (PXR). mdpi.comnih.gov In vitro studies using human hepatocytes are a standard model for assessing the potential of a drug to cause enzyme induction. irispublishers.com

In such assays, this compound can serve as a valuable research tool. By comparing the induction potential of the deuterated and non-deuterated compounds, researchers can investigate whether the metabolic fate of the inducer itself plays a role in the induction mechanism. Furthermore, in studies of competitive inhibition, where multiple drugs compete for the same enzyme active site, the use of a deuterated substrate allows for unambiguous quantification of its metabolism in the presence of a potential inhibitor. drugbank.com

While dexamethasone is a recognized inducer, some research suggests that its induction of CYP3A activity may not be as strong as initially thought, even at higher concentrations. nih.gov There can also be significant inter-individual variability in the extent of induction. nih.gov Studies have also indicated that dexamethasone can induce other enzymes, such as CYP2C9, in human hepatocytes. mdpi.com The use of deuterated analogs in these research models helps to generate precise data to better understand these complex interactions. acs.orgnih.gov

Utilization in Pharmacokinetic Research Modeling within Pre-clinical Animal Studies

Pharmacokinetic (PK) studies in preclinical animal models are essential for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). europa.eu These studies provide the foundation for predicting human pharmacokinetics and designing safe and effective dosing regimens. nih.gov

Determining Bioavailability and Distribution in Animal Models for Research Purposes

This compound is an ideal internal standard for quantitative bioanalysis in preclinical PK studies. acs.orgnih.gov When administered to animal models such as rats, its physicochemical properties are nearly identical to the non-deuterated compound, ensuring it behaves similarly in terms of absorption and distribution. nih.gov However, its distinct mass allows for highly accurate quantification of the non-deuterated drug in plasma and tissue samples using LC-MS/MS. arvojournals.org

For instance, in studies investigating the bioavailability of a new oral formulation of dexamethasone, a known amount of the deuterated analog can be co-administered intravenously. By comparing the area under the curve (AUC) of the orally administered non-deuterated drug to the intravenously administered deuterated drug, an absolute bioavailability can be precisely determined. researchgate.net

Research in rats has shown that dexamethasone distributes into various tissues, with extensive partitioning into the liver. nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed to describe the tissue and plasma concentration profiles of dexamethasone in rats. nih.gov These models rely on accurate measurements of drug concentrations in different tissues, a task greatly facilitated by the use of deuterated internal standards. nih.govnih.gov

| Parameter | Value (in Rats) | Reference |

| Bioavailability (subcutaneous) | 0.86 | nih.gov |

| Liver Partition Coefficient (Kp) | 6.76 | nih.gov |

| Adipose Tissue Partition Coefficient (Kp) | 0.17 | nih.gov |

| Plasma Free Fraction | 0.175 | nih.gov |

Assessing Clearance and Excretion Rates in Pre-clinical Research Systems

Clearance, the volume of plasma cleared of a drug per unit of time, is a critical pharmacokinetic parameter that determines the maintenance dose required to achieve a steady-state concentration. nih.gov The use of this compound as an internal standard allows for the precise measurement of the parent drug's concentration over time in plasma, which is essential for calculating clearance. acs.orgresearchgate.net

The primary route of elimination for dexamethasone is through hepatic metabolism by CYP3A4. mdpi.com The metabolites are then excreted in the urine and bile. mdpi.com By using deuterated analogs, researchers can conduct "pulse-chase" type experiments in animal models to trace the excretion pathways of the drug and its metabolites. This involves administering a dose of the non-deuterated drug, followed by a later dose of the deuterated drug, and then monitoring the appearance of both forms and their respective metabolites in urine and feces.

The introduction of deuterium can sometimes alter the metabolic rate of a drug, a phenomenon known as the deuterium kinetic isotope effect. nih.gov This can lead to reduced systemic clearance and an increased half-life of the deuterated compound compared to its non-deuterated counterpart. nih.gov While often an intended therapeutic advantage, in the context of a research tool, this effect must be considered when interpreting data where the deuterated compound is used for purposes other than as an internal standard.

Tracing Steroid Transformations and Biosynthetic Pathways in Biological Systems

Beyond its applications in traditional drug metabolism and pharmacokinetic studies, this compound can be a valuable tracer for investigating the complex network of steroid biosynthesis and transformation in biological systems. medchemexpress.com Steroidogenesis is a highly regulated process involving a cascade of enzymatic reactions.

By introducing a deuterated steroid into a cellular or in vivo system, researchers can follow its conversion into other steroid species. The deuterium atoms act as a label, allowing for the identification of downstream products that originated from the administered compound. This can help to map out novel biosynthetic pathways or to understand how disease states or other drugs can alter steroid metabolism. nih.govmdpi.com For example, this approach could be used to investigate the interplay between synthetic glucocorticoids like dexamethasone and endogenous steroid pathways in adrenal cells or other steroidogenic tissues.

The stability of the C-D bond makes deuterated tracers particularly well-suited for these types of studies, as the label is unlikely to be lost through non-enzymatic exchange. acs.org This ensures that the detected deuterated metabolites are a true reflection of the enzymatic transformations that have occurred.

Quality Assurance and Validation in Research Methodologies Utilizing 21 O Acetyl Dexamethasone D5

Bioanalytical Method Validation Guidelines and Their Application to Deuterated Standards

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for bioanalytical method validation. fda.goveuropa.eu These guidelines are designed to ensure that analytical methods are reliable for their intended purpose. fda.gov When using deuterated internal standards like 21-O-Acetyl Dexamethasone-d5, these principles are applied to guarantee the integrity of the quantitative data.

A key recommendation is the use of stable isotope-labeled (SIL) internal standards when feasible, as they are considered the gold standard for quantitative LC-MS/MS assays. waters.comsplendidlab.com The validation process for a method using a deuterated standard involves a series of experiments to assess its performance characteristics. europa.eu

Assessment of Accuracy, Precision, and Selectivity in Research Assays

Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of the measurements. europa.eu For assays utilizing this compound, accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels, typically low, medium, and high, across several analytical runs. europa.eusci-hub.se Regulatory guidelines generally require the mean concentration to be within ±15% of the nominal value for accuracy, and the coefficient of variation (CV) for precision should not exceed 15%. europa.eu The use of a deuterated internal standard like this compound significantly improves both accuracy and precision by correcting for variations in sample extraction and instrument response. scispace.comnih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. sci-hub.se For methods employing this compound, selectivity is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and the internal standard. fda.gov The response of any interfering peak should be less than 20% of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard. jetir.org

Table 1: Representative Acceptance Criteria for Accuracy and Precision in Bioanalytical Method Validation

| Parameter | Concentration Level | Acceptance Criteria |

| Accuracy | LLOQ | Within ±20% of nominal value |

| Low, Medium, High QC | Within ±15% of nominal value | |

| Precision (CV%) | LLOQ | ≤20% |

| Low, Medium, High QC | ≤15% | |

| This table is a generalized representation based on common bioanalytical method validation guidelines. |

Evaluation of Matrix Effects and Recovery in Complex Biological Research Samples

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, which can lead to ion suppression or enhancement. kcasbio.commyadlm.org While deuterated internal standards are used to compensate for these effects, it is still crucial to evaluate them. waters.com This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. chromatographyonline.com The variability of the matrix effect across different sources of the biological matrix should be minimal. gtfch.org Although deuterated standards like this compound are expected to co-elute with the analyte and experience similar matrix effects, differences in retention time, though slight, can sometimes lead to differential matrix effects. sci-hub.semyadlm.org

Recovery is the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. fda.gov While 100% recovery is not necessary, it should be consistent and reproducible across the concentration range. fda.gov The use of this compound helps to correct for incomplete or variable recovery.

Table 2: Example of Matrix Effect and Recovery Data for a Hypothetical Assay

| Analyte Concentration | Matrix Factor (CV%) | Recovery (CV%) |

| Low QC | 1.05 (4.5%) | 85.2% (6.1%) |

| High QC | 0.98 (3.8%) | 87.5% (5.5%) |

| This table illustrates typical data obtained during the validation of matrix effects and recovery. The matrix factor is the ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix. A value close to 1 indicates minimal matrix effect. |

Stability Testing of this compound in Research Matrices

Stability testing is essential to ensure that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis. fda.gov For this compound, this involves evaluating its stability in the biological matrix under various conditions, including:

Freeze-thaw stability: To assess the impact of repeated freezing and thawing cycles. gtfch.org

Short-term (bench-top) stability: To evaluate stability at room temperature for the duration of sample handling and processing. fda.gov

Long-term stability: To determine the maximum storage duration at a specified temperature. fda.gov

Stock solution stability: To confirm the stability of the standard in its solvent. fda.gov

The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration. gtfch.org

Calibration Curve Construction and Quantification Strategies Using Isotope Dilution

Isotope dilution mass spectrometry (IDMS) is a powerful quantification technique that relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to the sample. canada.ca The concentration of the endogenous analyte is determined by measuring the ratio of the non-labeled to the labeled form. rsc.org

A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte for a series of calibration standards. researchgate.net While a linear relationship is often sought, some isotope dilution methods can result in non-linear curves. canada.caimreblank.ch In such cases, appropriate regression models, like the Padé sigmaaldrich.comsigmaaldrich.com approximant, can be used to accurately describe the relationship. canada.caresearchgate.net The use of a deuterated internal standard like this compound ensures that the calibration is robust and corrects for variations during the analytical process. sfu.ca

Inter-laboratory Harmonization and Proficiency Testing in Research Utilizing Deuterated Standards

Ensuring consistency and comparability of results between different laboratories is crucial for the validation of research findings. Inter-laboratory harmonization studies involve the analysis of common samples by multiple laboratories to assess the reproducibility of an assay. nih.govcore.ac.uk The use of standardized protocols and well-characterized reference materials, including deuterated internal standards, is key to achieving harmonization. acs.orgnih.gov

Proficiency testing (PT) is a form of external quality assessment where a central body distributes samples to a network of laboratories for analysis. skml.nl The results are compared to a reference value to evaluate the laboratory's performance. Participation in PT schemes is vital for laboratories conducting analyses with deuterated standards like this compound to ensure the ongoing quality and validity of their results. researchgate.netoup.com Studies have shown that while LC-MS/MS methods generally offer good performance, inter-laboratory variability can still exist, highlighting the importance of standardization. nih.govskml.nl

Certification and Reference Material Standards for this compound

The availability of certified reference materials (CRMs) is fundamental to ensuring the accuracy and traceability of analytical measurements. CRMs are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comlgcstandards.com For dexamethasone (B1670325) and its derivatives, several reference standards are commercially available. sigmaaldrich.comcerilliant.comnih.govmedchemexpress.com

While a specific CRM for this compound may not be explicitly listed, deuterated forms of dexamethasone and related compounds are available as analytical standards. lgcstandards.commedchemexpress.comcaymanchem.com These standards are typically accompanied by a Certificate of Analysis (CoA) that provides information on their identity, purity, and in some cases, the isotopic enrichment. The use of such well-characterized standards is essential for the preparation of accurate calibrators and quality control samples in research assays.

Advanced Research Perspectives and Future Directions

Development of Novel Isotopic Labeling Strategies for Complex Steroids

The synthesis of isotopically labeled steroids like 21-O-Acetyl Dexamethasone-d5 is foundational for their use as internal standards in quantitative analysis. aptochem.comclearsynth.com Future research is focused on creating more sophisticated and efficient isotopic labeling strategies for complex steroid molecules. Current methods often involve multi-step syntheses which can be time-consuming. frontiersin.org

The development of one-pot sulfation and isotopic labeling techniques, for instance, represents a significant step forward. frontiersin.org These strategies aim to simplify the synthetic process, making labeled standards more accessible for a wider range of research applications. frontiersin.org Furthermore, there is a continuous effort to develop methods that allow for the introduction of isotopes at specific, metabolically stable positions within the steroid scaffold. acs.org This ensures that the label is not lost during biological processing, a critical factor for in vivo studies.

Key Research Goals in Isotopic Labeling:

Increased Labeling Efficiency: Developing reactions that incorporate isotopes with higher yields.

Site-Specific Labeling: Precisely controlling the position of isotopic labels to enhance the stability and utility of the standard.

Multi-Isotope Labeling: Incorporating multiple types of stable isotopes (e.g., ¹³C, ¹⁵N in addition to ²H) into a single molecule to provide more detailed tracking in complex biological systems. creative-proteomics.com

Greener Synthetic Routes: Focusing on environmentally friendly and sustainable chemical processes for the synthesis of labeled compounds.

Integration of this compound in Multi-Omics Research (e.g., Lipidomics, Steroidomics)

Multi-omics approaches, which involve the comprehensive analysis of various biological molecules like lipids (lipidomics) and steroids (steroidomics), are revolutionizing our understanding of complex biological systems and diseases. nih.govuv.es Deuterated standards such as this compound are indispensable in these fields for accurate quantification. caymanchem.comsigmaaldrich.com

In steroidomics , which focuses on the global analysis of steroids in a biological system, deuterated internal standards are crucial for correcting for variations in sample preparation and instrument response. This allows for the precise measurement of endogenous and exogenous steroids, which is vital for understanding steroid metabolism and its role in diseases like cancer. nih.govnih.gov

In lipidomics , which is the large-scale study of lipids, deuterated standards are used to create complex mixtures for calibrating mass spectrometers and for use as internal standards in quantitative analyses. caymanchem.comavantiresearch.com The chemical similarity of this compound to endogenous steroids makes it a valuable tool in studies that investigate the interplay between steroid hormones and lipid metabolism.

The integration of data from different "omics" platforms, facilitated by the use of reliable internal standards, allows researchers to build comprehensive models of cellular processes and disease progression. nih.gov For example, combining steroidomics data with genomics and proteomics can reveal how genetic variations influence steroid synthesis and signaling pathways. nih.govnih.gov

Automation and Miniaturization of Analytical Platforms Incorporating Deuterated Standards

The demand for high-throughput analysis in clinical and research settings has driven the development of automated and miniaturized analytical platforms. shimadzu.comresearchgate.net These systems, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly reduce sample processing time and minimize human error. shimadzu.com

The use of deuterated internal standards like this compound is integral to these automated workflows. lcms.cz In automated sample preparation, a precise amount of the deuterated standard is added to each sample at an early stage. shimadzu.comlcms.cz This allows for the correction of any variability introduced during subsequent automated steps, such as protein precipitation, filtration, and extraction. shimadzu.comresearchgate.net

Advantages of Automation and Miniaturization:

Increased Throughput: Fully automated systems can process a large number of samples in a shorter time frame. shimadzu.com

Improved Precision and Accuracy: Automation reduces the potential for manual errors, leading to more reliable and reproducible results. shimadzu.comresearchgate.net

Reduced Reagent Consumption: Miniaturization of analytical methods reduces the amount of solvents and reagents required, making the process more cost-effective and environmentally friendly. researchgate.net

Enhanced Sensitivity: Techniques like nano-liquid chromatography (nLC) can be employed in miniaturized systems to increase the sensitivity of detection for low-abundance analytes. uio.no

Future developments in this area will likely focus on the integration of more complex sample preparation steps into fully automated platforms and the development of even smaller and more efficient microfluidic devices for steroid analysis.

Expanding the Applicability of this compound to Emerging Research Areas

The utility of this compound is not limited to its current applications. As new research fields emerge, the demand for reliable internal standards for the quantification of corticosteroids will continue to grow.

Potential Emerging Research Areas:

Personalized Medicine: In the future, the precise measurement of individual steroid profiles could be used to tailor drug therapies and predict patient responses to treatment. nih.gov Deuterated standards will be essential for developing the robust analytical methods required for this level of personalization.

Environmental Science: The analysis of steroids in environmental samples, such as water and soil, is an area of growing concern. Labeled standards can be used to develop sensitive methods for detecting and quantifying these compounds, helping to assess their environmental impact.

Neurosteroid Research: There is increasing interest in the role of steroids in the brain (neurosteroids) and their involvement in neurological and psychiatric disorders. The development of advanced analytical methods using deuterated standards will be crucial for advancing our understanding in this complex field.

Drug Delivery Systems: Research into novel drug delivery systems for corticosteroids, such as supramolecular materials, requires accurate methods to quantify drug release and distribution. frontiersin.org

The versatility of this compound as an internal standard ensures its continued relevance in these and other future research endeavors.

Ethical Considerations in the Research and Development of Labeled Chemical Compounds

The research, development, and use of labeled chemical compounds like this compound are subject to important ethical considerations. fctemis.orgsolubilityofthings.com These ethical principles are designed to ensure the safety of researchers, the integrity of scientific data, and the responsible application of chemical knowledge. solubilityofthings.comsolubilityofthings.com

Key Ethical Considerations:

Safety: The synthesis and handling of all chemical compounds, including labeled ones, must be conducted with strict adherence to safety protocols to protect researchers from potential hazards. fctemis.orgsavemyexams.com This includes the use of appropriate personal protective equipment (PPE) and proper chemical storage and disposal procedures. solubilityofthings.comsavemyexams.com

Data Integrity: Researchers have an ethical obligation to report their findings honestly and transparently. fctemis.orgsolubilityofthings.com The use of well-characterized internal standards like this compound helps to ensure the accuracy and reliability of analytical data, which is fundamental to scientific integrity.

Environmental Responsibility: The synthesis and disposal of chemical compounds should be carried out in an environmentally responsible manner. savemyexams.com This includes minimizing waste and using greener chemical processes whenever possible.

Labeling and Communication: In a clinical or diagnostic context, clear and accurate labeling of all substances is paramount. nationaleczema.orgraps.org For research compounds, providing comprehensive information, such as through Material Safety Data Sheets (MSDS), is essential for safe handling. savemyexams.com When research involves human subjects, clear communication of risks and obtaining informed consent are critical ethical requirements. savemyexams.comnih.gov

Animal Welfare: If animal testing is involved in the research and development process, it must be conducted in accordance with strict ethical guidelines to ensure the humane treatment of animals. fctemis.org

Adherence to these ethical principles is crucial for maintaining public trust in scientific research and ensuring that the benefits of chemical innovation are realized responsibly.

Q & A

Q. What is the role of 21-O-Acetyl Dexamethasone-d5 in analytical chemistry, and how does its deuterated structure enhance experimental accuracy?

Methodological Answer: this compound is a deuterated internal standard (IS) used in liquid chromatography–mass spectrometry (LC-MS) to correct for matrix effects and instrument variability. Its deuterated form (five deuterium atoms) provides nearly identical chromatographic behavior to non-deuterated dexamethasone but distinct mass spectral properties, enabling precise quantification. For example, in plasma pharmacokinetic studies, it compensates for analyte loss during sample preparation, improving reproducibility .

Q. How is this compound synthesized, and what characterization techniques validate its purity and structural integrity?

Methodological Answer: Synthesis involves acetylation of dexamethasone at the 21-hydroxyl group followed by deuterium substitution. Characterization typically employs nuclear magnetic resonance (NMR) to confirm deuterium placement and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity (>98%) is validated via reverse-phase HPLC with UV detection at 240 nm, as described in pharmacokinetic assay protocols .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: LC-MS/MS is the gold standard. For instance, a validated method involves protein precipitation with methanol:acetonitrile (1:1) containing 30 ng/mL this compound as IS, followed by solid-phase extraction and detection using electrospray ionization (ESI) in positive mode. Calibration curves (1–500 ng/mL) demonstrate linearity (R² >0.99) and inter-day precision (<15% CV) .

Advanced Research Questions

Q. How can researchers design a physiologically based pharmacokinetic (PBPK) model incorporating this compound to study tissue distribution in preclinical models?

Methodological Answer: A rat PBPK model requires dosing with deuterated IS via subcutaneous osmotic pumps (e.g., 0.5 mg/kg/day) and serial plasma/tissue sampling. Tissue homogenates are spiked with this compound to normalize recovery rates. Data are integrated into software (e.g., GastroPlus) to simulate distribution kinetics, accounting for metabolic clearance pathways (e.g., CYP3A4-mediated oxidation). Validation against non-deuterated dexamethasone ensures model robustness .

Q. What strategies resolve discrepancies in deuterated internal standard recovery when analyzing this compound in complex matrices like cerebrospinal fluid (CSF)?

Methodological Answer: Discrepancies arise from matrix-specific ion suppression or incomplete extraction. Mitigation includes:

- Matrix-Matched Calibration : Spike CSF with known IS concentrations to adjust for recovery variability.

- Alternative Extraction : Replace protein precipitation with supported liquid extraction (SLE) to improve lipid removal.

- Internal Standard Tracking : Use a secondary IS (e.g., cortisol-d4) to cross-validate recovery efficiency .

Q. How can researchers optimize sample preparation protocols for this compound in large-scale metabolomic studies?

Methodological Answer: High-throughput workflows employ 96-well plate formats with automated liquid handling. Key steps:

- Precipitation Reagent : Methanol:acetonitrile (1:1) with 0.1% formic acid enhances protein denaturation.

- Micro-Elution Plates : Oasis PRIME HLB µ-elution plates reduce solvent volumes (50 µL eluent) and processing time.

- QC Integration : Include triplicate QC samples per batch to monitor IS stability across runs .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.